AFM32a hydrochloride

PAD2 selectivity isoform-specific inhibition protein citrullination

Researchers studying PAD2-specific citrullination face confounding effects from pan-PAD inhibitors that non-selectively target PAD1-4. AFM32a hydrochloride (CAS 2988594-85-8) resolves this with validated isoform discrimination: • 95-fold selectivity for PAD2 over PAD4; 79-fold over PAD3 - eliminates off-target citrullination artifacts. • EC50 8.3 μM in HEK293T/PAD2 target engagement; inhibits histone H3 citrullination (EC50 2.7 μM). • Validated in murine sepsis and OSCC metastasis models - significant tumor reduction (P < 0.0001). Supplied as ≥98% purity white solid; stable at ambient for global shipping.

Molecular Formula C25H30ClFN6O3
Molecular Weight 517.0 g/mol
Cat. No. B15139379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFM32a hydrochloride
Molecular FormulaC25H30ClFN6O3
Molecular Weight517.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl
InChIInChI=1S/C25H29FN6O3.ClH/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16;/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33);1H/t17-;/m0./s1
InChIKeyPSVXWWOSYOYZKQ-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AFM32a HCl: Selective PAD2 Inhibitor


AFM32a hydrochloride (also known as PAD2-IN-1 hydrochloride, CAS 2988594-85-8) is a benzimidazole-based small molecule that functions as a potent and selective inhibitor of protein arginine deiminase 2 (PAD2), an enzyme catalyzing the post-translational citrullination of arginine residues . The compound exhibits a molecular formula of C25H30ClFN6O3 with a molecular weight of 517.0 g/mol . Its primary value proposition for research procurement lies in its demonstrated selectivity profile for PAD2 over other PAD isoforms, making it a targeted tool compound for dissecting PAD2-specific biology in inflammatory, oncological, and epigenetic research contexts .

Why AFM32a Substitution Fails


Substituting AFM32a hydrochloride with broader-spectrum PAD inhibitors or alternative PAD2 compounds introduces significant experimental confounding. Pan-PAD inhibitors such as BB-Cl-amidine exhibit non-selective inactivation across PAD1, PAD2, PAD3, and PAD4, rendering isoform-specific mechanistic conclusions impossible [1]. Even structurally related analogs within the same benzimidazole series, such as AFM-30a hydrochloride, demonstrate meaningfully divergent cellular potency and target engagement profiles despite similar core scaffolds . Furthermore, selectivity for PAD2 over PAD4 and PAD3 is not a class-wide feature but rather a compound-specific attribute; several commonly cited PAD2-targeting compounds either lack documented isoform selectivity data or exhibit substantially lower discrimination between PAD isoforms .

AFM32a Comparative Evidence Guide


PAD2 Isoform Selectivity vs. BB-Cl-amidine

AFM32a hydrochloride demonstrates substantially superior selectivity for PAD2 compared to pan-PAD inhibitors. AFM32a hydrochloride exhibits 95-fold selectivity for PAD2 over PAD4 and 79-fold selectivity for PAD2 over PAD3 . In contrast, BB-Cl-amidine acts as a non-selective irreversible pan-PAD inhibitor with kinact/KI values that do not discriminate meaningfully between PAD isoforms (PAD1: 16,100 M⁻¹min⁻¹; PAD2: 4,100 M⁻¹min⁻¹; PAD3: 6,800 M⁻¹min⁻¹; PAD4: 13,300 M⁻¹min⁻¹) [1]. The PAD2 selectivity of BB-Cl-amidine is less than 4-fold relative to PAD3 and PAD4, rendering it unsuitable for experiments requiring isoform-specific conclusions.

PAD2 selectivity isoform-specific inhibition protein citrullination

Cellular Target Engagement vs. AFM-30a

In head-to-head comparable target engagement assays using HEK293T cells overexpressing PAD2 (HEK293T/PAD2), AFM32a hydrochloride exhibits superior cellular target engagement relative to its close structural analog AFM-30a hydrochloride. AFM32a hydrochloride achieves an EC50 of 8.3 μM in the target engagement assay , whereas AFM-30a hydrochloride demonstrates an EC50 of 9.5 μM under the same experimental conditions . This represents a 1.14-fold improvement in apparent cellular potency despite AFM32a's documented relatively poor cell entry capacity, indicating that the compound's enhanced intrinsic biochemical potency overcomes permeability limitations .

target engagement cellular potency PAD2 binding

Histone H3 Citrullination Inhibition vs. AFM-30a

Functional PAD2 inhibition measured by suppression of histone H3 citrullination in HEK293T/PAD2 cells reveals a substantial and mechanistically significant divergence between AFM32a hydrochloride and its close analog. AFM-30a hydrochloride potently inhibits H3 citrullination with an EC50 of 0.4 μM , whereas AFM32a hydrochloride inhibits the same endpoint with an EC50 of 2.7 μM . The 6.75-fold greater potency of AFM-30a in this functional readout, despite its slightly weaker target engagement EC50, indicates that target engagement does not linearly predict downstream functional inhibition and that compound-specific properties govern efficacy in citrullination assays.

histone citrullination epigenetics NETosis PAD2 activity

PAD2 Selectivity vs. Cl-amidine

Cl-amidine, a first-generation irreversible pan-PAD inhibitor, exhibits broad activity across PAD1, PAD3, and PAD4 with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM respectively, and a reported kinact/KI of 1,200 M⁻¹min⁻¹ for PAD2 [1]. In contrast, AFM32a hydrochloride provides 95-fold selectivity for PAD2 over PAD4 and 79-fold selectivity for PAD2 over PAD3, with its selectivity arising from benzimidazole-based structural optimization specifically targeting the PAD2 active site . Cl-amidine's PAD2 potency is modest (reported IC50 of 17 ± 3.1 μM) and its kinact/KI for PAD2 is approximately 3.4-fold lower than its kinact/KI for PAD4 [1], demonstrating that Cl-amidine does not discriminate PAD2 from PAD4 as its primary target.

PAD isoform selectivity PAD2-specific inhibition off-target activity

AFM32a Application Scenarios


PAD2 Inhibition in NETosis and Inflammation

AFM32a hydrochloride is optimally suited for studies investigating the specific contribution of PAD2 to neutrophil extracellular trap (NET) formation (NETosis) and inflammatory signaling. The compound's 95-fold selectivity for PAD2 over PAD4 and 79-fold selectivity over PAD3 enables researchers to dissect PAD2-specific citrullination events without confounding PAD4-mediated effects . Pan-PAD inhibitors such as BB-Cl-amidine and Cl-amidine cannot provide this level of isoform discrimination, as they inhibit multiple PAD isoforms with comparable potency . In a direct comparative study, AFM32a demonstrated efficacy in protecting against Pseudomonas aeruginosa-induced sepsis in murine models through PAD2 inhibition, validating its utility in infectious inflammation research [1].

PAD2 in Cancer Metastasis Research

In oncology research focused on PAD2-mediated epithelial-mesenchymal transition (EMT) and angiogenesis, AFM32a hydrochloride provides a selective tool for validating PAD2's specific role. In vivo studies using AFM32a in oral squamous cell carcinoma (OSCC) models demonstrated that selective PAD2 inhibition markedly reduces lung metastasis and suppresses CCL3 and CCL5 chemokine production . Tumor volume studies further showed that AFM32a treatment significantly reduced tumor growth (P < 0.0001 relative to control), and the combination of AFM32a with ICT (immune checkpoint therapy) produced additive effects [1]. The selectivity profile of AFM32a ensures that observed anti-metastatic effects can be attributed specifically to PAD2 inhibition rather than off-target PAD4 or PAD3 activity.

Cellular Target Engagement Assays for PAD2

For experimental workflows prioritizing maximal cellular target engagement of PAD2, AFM32a hydrochloride offers superior performance compared to the structurally related analog AFM-30a hydrochloride. AFM32a achieves an EC50 of 8.3 μM in HEK293T/PAD2 target engagement assays, representing a 1.14-fold improvement over AFM-30a's EC50 of 9.5 μM under identical conditions . This differential is particularly relevant for studies requiring robust PAD2 binding readouts, such as cellular thermal shift assays (CETSA) or target occupancy measurements. The compound's improved intrinsic potency offsets its comparatively modest cell permeability, making it the preferred selection for target engagement-centric experimental designs .

Histone Citrullination in Epigenetic Studies

AFM32a hydrochloride serves as a valuable tool in epigenetic research examining PAD2-catalyzed histone H3 citrullination, particularly when isoform selectivity is the primary experimental requirement. While AFM-30a demonstrates 6.75-fold greater potency in functional H3 citrullination inhibition (EC50 0.4 μM vs. 2.7 μM), AFM32a's 95-fold PAD2-over-PAD4 selectivity makes it the appropriate choice when researchers must exclude PAD4-mediated histone modifications . This application scenario is particularly relevant in chromatin immunoprecipitation (ChIP) studies and investigations of PAD2-specific gene regulation where PAD4 activity would confound interpretation of citrullination-dependent transcriptional outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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